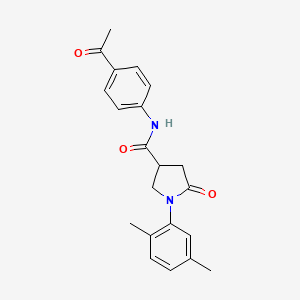
3-phenyl-5-(2-phenylvinyl)-2,1-benzisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenyl-5-(2-phenylvinyl)-2,1-benzisoxazole, also known as ABT-239, is a novel compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. It is a potent and selective inhibitor of the histamine H3 receptor, which plays a crucial role in regulating the release of various neurotransmitters in the brain.
Aplicaciones Científicas De Investigación
3-phenyl-5-(2-phenylvinyl)-2,1-benzisoxazole has been extensively studied in preclinical models for its potential applications in the treatment of various neurological disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia. It has been shown to improve cognitive function, memory, and attention in animal models, making it a promising candidate for the treatment of cognitive impairments associated with these disorders.
Mecanismo De Acción
3-phenyl-5-(2-phenylvinyl)-2,1-benzisoxazole acts as a selective antagonist of the histamine H3 receptor, which is primarily found in the central nervous system. By inhibiting the activity of this receptor, 3-phenyl-5-(2-phenylvinyl)-2,1-benzisoxazole increases the release of various neurotransmitters, including acetylcholine, dopamine, and norepinephrine, which are involved in cognitive function and memory. This leads to an improvement in cognitive performance and memory in animal models.
Biochemical and Physiological Effects
3-phenyl-5-(2-phenylvinyl)-2,1-benzisoxazole has been shown to have a number of biochemical and physiological effects in animal models. It increases the release of acetylcholine, dopamine, and norepinephrine, which are involved in cognitive function and memory. It also decreases the release of histamine, which is involved in wakefulness and arousal. These effects lead to an improvement in cognitive performance and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-phenyl-5-(2-phenylvinyl)-2,1-benzisoxazole is its selectivity for the histamine H3 receptor, which reduces the potential for off-target effects. It also has a favorable pharmacokinetic profile, with a long half-life and good brain penetration. However, one of the limitations of 3-phenyl-5-(2-phenylvinyl)-2,1-benzisoxazole is its low yield in the synthesis process, which makes it difficult to produce in large quantities. It is also relatively expensive compared to other compounds used in neuroscience research.
Direcciones Futuras
There are several future directions for research on 3-phenyl-5-(2-phenylvinyl)-2,1-benzisoxazole. One area of interest is its potential applications in the treatment of cognitive impairments associated with Alzheimer's disease and other neurological disorders. Another area of interest is its potential use as a cognitive enhancer in healthy individuals. Further research is also needed to better understand the mechanism of action of 3-phenyl-5-(2-phenylvinyl)-2,1-benzisoxazole and its effects on various neurotransmitter systems in the brain. Finally, efforts should be made to improve the synthesis process of 3-phenyl-5-(2-phenylvinyl)-2,1-benzisoxazole to increase its yield and reduce its cost.
Métodos De Síntesis
The synthesis of 3-phenyl-5-(2-phenylvinyl)-2,1-benzisoxazole involves a multi-step process that starts with the reaction of 2-nitrobenzaldehyde with acetophenone to form 3-phenyl-2-nitrostyrene. This is then reduced using lithium aluminum hydride to produce 3-phenyl-2-aminostyrene. The final step involves the reaction of 3-phenyl-2-aminostyrene with 2-bromobenzoyl chloride in the presence of triethylamine to form 3-phenyl-5-(2-phenylvinyl)-2,1-benzisoxazole. The yield of this process is approximately 25%.
Propiedades
IUPAC Name |
3-phenyl-5-[(E)-2-phenylethenyl]-2,1-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO/c1-3-7-16(8-4-1)11-12-17-13-14-20-19(15-17)21(23-22-20)18-9-5-2-6-10-18/h1-15H/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQVKLPLTOAYNT-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC3=C(ON=C3C=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-({2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)benzoate](/img/structure/B5083272.png)



![6,8-dimethoxy-4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline](/img/structure/B5083298.png)

![ethyl 5-(3-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5083311.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5083324.png)
![N-(1-{1-[(4-hydroxy-2-quinolinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5083327.png)

![5-{[(4-methoxyphenyl)amino]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5083346.png)
![1-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5083350.png)
![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5083369.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide trifluoroacetate](/img/structure/B5083375.png)